molecular formula C18H14F2N2OS B2591620 1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one CAS No. 900007-75-2

1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one

Cat. No. B2591620
CAS RN: 900007-75-2
M. Wt: 344.38
InChI Key: NLNGLSYWOWPRIX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one, also known as DFP-10825, is a pyrazinone compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of neuroscience and cancer research due to its unique mechanism of action and biochemical effects.

Scientific Research Applications

Synthesis and Molecular Conformation

Research by Sagar et al. (2017) discusses the synthesis of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines, detailing molecular conformations and hydrogen bonding. This work underscores the importance of specific molecular structures in determining compound properties, potentially relevant to the synthesis strategies of related pyrazin-2-one derivatives (Sagar et al., 2017).

Antimicrobial Activity

Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives, showcasing their potential as antimicrobial agents. This highlights the ongoing interest in pyrazole derivatives for developing new antimicrobial solutions, suggesting possible research directions for similar compounds (Bhat et al., 2016).

Reactivity and Pharmaceutical Potential

Thomas et al. (2018) conducted a detailed computational and spectroscopic study of two pyrazole derivatives, assessing their reactivity and pharmaceutical potential. This study exemplifies the comprehensive approach to evaluating similar compounds, combining theoretical calculations and empirical data (Thomas et al., 2018).

Electronic Structure and Physico-Chemical Properties

Another study by Thomas et al. (2019) on pyrazole compounds evaluated their electronic structure, physico-chemical properties, and docking analysis to assess potential anti-cancer activity. Such investigations provide valuable insights into the therapeutic possibilities of related chemical structures (Thomas et al., 2019).

Conformational Studies

Manikannan et al. (2011) synthesized a new set of pyrazoles and analyzed their conformational features both in solution and crystal states. This work underscores the significance of structural analysis in understanding the behavior of such compounds under different conditions (Manikannan et al., 2011).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2OS/c1-12-4-2-3-5-13(12)11-24-17-18(23)22(9-8-21-17)14-6-7-15(19)16(20)10-14/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNGLSYWOWPRIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Difluorophenyl)-3-[(2-methylphenyl)methylsulfanyl]pyrazin-2-one

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